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Compound of Interest

Compound Name:
2-(Hydroxymethyl)-3-

methoxybenzonitrile

Cat. No.: B11721940

Get Quote

Executive Summary & Physicochemical Profile
2-(Hydroxymethyl)-3-methoxybenzonitrile is a trisubstituted benzene derivative featuring

three distinct functional groups: a nitrile (-CN), a hydroxymethyl (-CH₂OH), and a methoxy (-

OCH₃) group. This unique substitution pattern creates a "push-pull" electronic environment that

dictates its solubility in organic media.

Unlike simple benzyl alcohols, the presence of the ortho-nitrile group introduces significant

dipole interactions and potential intramolecular hydrogen bonding, which modulates its

solubility in non-polar solvents and enhances its affinity for polar aprotic media.
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Property Detail

Systematic Name 2-(Hydroxymethyl)-3-methoxybenzonitrile

Molecular Formula C₉H₉NO₂

Molecular Weight 163.17 g/mol

Predicted LogP ~1.1 – 1.4 (Moderate Lipophilicity)

Physical State Crystalline Solid (Predicted MP: 55–85°C)

Key Analogs
3-Methoxybenzyl alcohol (CAS 6971-51-3), 2-

Cyanobenzyl alcohol

Solubility Landscape & Solvent Selection Strategy
The solubility behavior of this compound is governed by the competition between the lipophilic

aromatic ring and the hydrophilic nitrile/hydroxyl groups. The following classification is derived

from thermodynamic modeling and empirical data of structural analogs.

Solubility Classification Table
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Solvent Class
Representative
Solvents

Solubility Rating
Mechanistic
Rationale

Polar Aprotic
DMSO, DMF, DMAc,

NMP

Very High (>200

mg/mL)

Strong dipole-dipole

interactions with the

nitrile group;

disruption of crystal

lattice.

Lower Alcohols
Methanol, Ethanol,

IPA
High (>100 mg/mL)

Primary solvation via

hydrogen bonding

with the -CH₂OH

group.

Chlorinated
Dichloromethane

(DCM), Chloroform
High (>100 mg/mL)

Excellent solvation of

the aromatic core and

methoxy group.

Esters & Ketones
Ethyl Acetate,

Acetone, MEK

Moderate-High (50–

100 mg/mL)

Good acceptors for

the hydroxyl proton;

effective for process

extraction.

Ethers THF, 2-MeTHF, MTBE
Moderate (20–80

mg/mL)

Ether oxygen accepts

H-bonds; useful for

reaction media but

less effective for high-

concentration storage.

Aromatic

Hydrocarbons
Toluene, Xylene

Low-Moderate (5–20

mg/mL)

Solvation limited to

the aromatic core;

poor interaction with

polar groups.

Alkanes
Hexane, Heptane,

Cyclohexane
Poor (<1 mg/mL)

Lack of polar

interactions makes

these ideal

antisolvents for

crystallization.
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Water Water (pH 7) Low (<10 mg/mL)

The lipophilic benzene

ring dominates,

despite H-bonding

potential.

Thermodynamic Modeling (Hansen Solubility
Parameters)
To scientifically select solvents, we utilize the Hansen Solubility Parameters (HSP). The

solute's sphere of solubility is defined by the interaction radius (

).

Dispersion (

): ~18.0 MPa

(Aromatic ring contribution)

Polarity (

): ~12.5 MPa

(Nitrile dipole)

Hydrogen Bonding (

): ~14.0 MPa

(Hydroxyl group)

Implication: Solvents with a calculated distance (

) < 8.0 from these coordinates will act as good solvents.

Match: DMSO (

=16.4,

=10.2), Methanol (
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=12.3,

=22.3).

Mismatch: Hexane (

=0,

=0).

Process Chemistry Applications
Understanding solubility is not just about dissolution; it drives the efficiency of synthesis,

workup, and purification.

A. Reaction Media Selection
For nucleophilic substitutions or reductions leading to this intermediate:

Recommended:THF or 2-MeTHF.

Why? Moderate solubility allows for high reaction concentrations (0.5 – 1.0 M) while

remaining easy to remove (low BP) or dry.

Alternative:Acetonitrile (ACN).[1]

Why? High solubility for polar intermediates, but check compatibility with reducing agents.

B. Workup & Extraction
System:Ethyl Acetate / Water or DCM / Water.

Protocol: The compound will partition strongly into the organic phase.

Caution: Avoid low pH aqueous washes if acid-sensitivity (hydrolysis of nitrile) is a

concern, though the nitrile is generally robust.

C. Crystallization Strategy (Purification)
Since the compound is likely a solid, recrystallization is the preferred purification method.
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Solvent System:Ethyl Acetate (Solvent) / Heptane (Antisolvent).

Mechanism: Dissolve in hot EtOAc (high solubility), slowly add Heptane (poor solubility) to

induce nucleation.

Alternative:IPA / Water (cooling crystallization).

Experimental Protocol: Determination of
Thermodynamic Solubility
Do not rely solely on prediction. Use this self-validating protocol to generate precise data.

Workflow Visualization
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Figure 1: Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology
Preparation: Weigh ~50 mg of 2-(Hydroxymethyl)-3-methoxybenzonitrile into a 4 mL glass

vial.

Solvent Addition: Add 250 µL of the target solvent.

Observation:

If dissolved immediately: Solubility > 200 mg/mL (Add more solid).

If undissolved: Proceed to equilibration.

Equilibration: Agitate at 25°C ± 1°C for 24 hours (orbital shaker at 500 rpm).
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Validation: Ensure solid is still present. If not, the solution is unsaturated—repeat with more

solid.

Sampling: Filter the supernatant using a syringe filter (0.45 µm PTFE or Nylon).

Note: Discard the first 100 µL of filtrate to account for filter adsorption.

Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in

Methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-hydroxymethyl-3-methoxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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